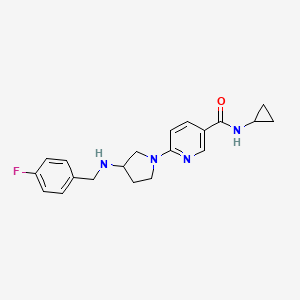![molecular formula C25H21FN4O2 B14962916 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962916.png)
2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolopyridopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, pyridines, and benzyl derivatives. The key steps in the synthesis may involve:
Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl, fluorophenyl, and methoxybenzyl groups: These groups are introduced through various substitution reactions, often using reagents such as alkyl halides, aryl halides, and methoxybenzyl halides under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions in batch or continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethyl-3-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 2-ethyl-3-(4-bromophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 2-ethyl-3-(4-methylphenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Uniqueness
The uniqueness of 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C25H21FN4O2 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
4-ethyl-5-(4-fluorophenyl)-11-[(4-methoxyphenyl)methyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H21FN4O2/c1-3-21-23(17-6-8-18(26)9-7-17)24-27-14-20-22(30(24)28-21)12-13-29(25(20)31)15-16-4-10-19(32-2)11-5-16/h4-14H,3,15H2,1-2H3 |
InChI-Schlüssel |
LPXQLHNAURNXRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)CC5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethoxy-N~1~-[5-(4-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide](/img/structure/B14962837.png)


![2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14962855.png)
![7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14962857.png)
![9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962859.png)
![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14962863.png)
![5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14962864.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962876.png)
![N-(2,5-difluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962881.png)


![9-(furan-2-yl)-4-(3-methylbutyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962928.png)
